

1-Decyl-3-methylimidazolium bromide chemical structure and properties

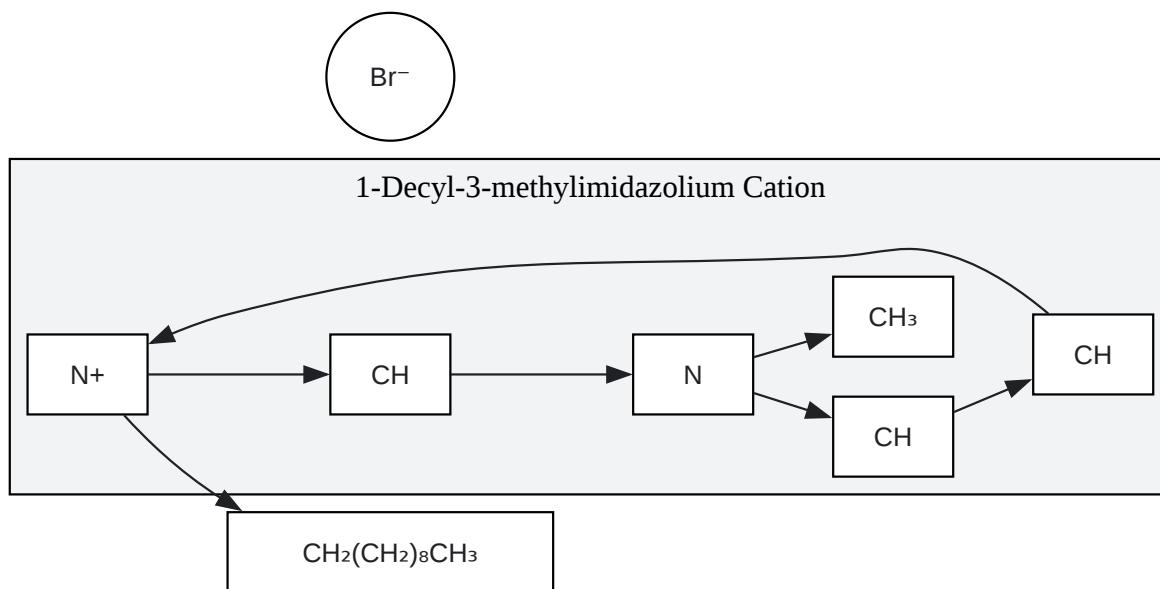
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Decyl-3-methylimidazolium bromide**

Cat. No.: **B061554**

[Get Quote](#)


An In-depth Technical Guide to **1-Decyl-3-methylimidazolium Bromide**

Introduction

1-Decyl-3-methylimidazolium bromide, often abbreviated as [C10mim]Br, is an ionic liquid (IL) belonging to the imidazolium-based class. Ionic liquids are salts that are liquid at or near room temperature, and they have garnered significant attention in various scientific fields due to their unique properties. These properties include low vapor pressure, high thermal stability, and tunable solvency. [C10mim]Br, with its amphiphilic nature arising from the combination of a hydrophilic imidazolium head and a hydrophobic decyl tail, has shown promise in a range of applications, from chemical synthesis and catalysis to drug delivery and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

The chemical structure of **1-Decyl-3-methylimidazolium bromide** consists of a positively charged 1-decyl-3-methylimidazolium cation and a bromide anion. The cation features a five-membered aromatic ring with two nitrogen atoms, one of which is substituted with a methyl group and the other with a decyl group.

[Click to download full resolution via product page](#)

Figure 1. Chemical structure of **1-Decyl-3-methylimidazolium bromide**.

The physicochemical properties of **1-Decyl-3-methylimidazolium bromide** are summarized in the table below.

Property	Value
Molecular Formula	$C_{14}H_{27}BrN_2$
Molecular Weight	303.28 g/mol [1] [2] [3]
Melting Point	-15 °C [1] to 30 °C [3]
Boiling Point	325 °C [4]
Density	1.13 g/cm ³ (at 25 °C) [1]
Viscosity	18020 cP (at 18 °C) [1]
Solubility	Soluble in water and organic solvents like ethanol, methanol, and acetone. [4]

Experimental Protocols

Synthesis of 1-Decyl-3-methylimidazolium Bromide

A common and straightforward method for the synthesis of **1-Decyl-3-methylimidazolium bromide** is through the quaternization of 1-methylimidazole with 1-bromodecane.[\[5\]](#)

Materials:

- 1-methylimidazole ($\geq 99\%$)
- 1-bromodecane ($\geq 98\%$)
- Ethyl acetate ($\geq 99.5\%$)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, equimolar amounts of 1-methylimidazole and 1-bromodecane are combined.[\[5\]](#)
- The reaction is conducted under an inert atmosphere to prevent side reactions.[\[5\]](#)
- The mixture is heated to 60 °C and stirred vigorously for 24 hours.[\[5\]](#)
- After the reaction is complete, the resulting product, which is often a viscous liquid or a solid, is cooled to room temperature.
- The product is then washed multiple times with ethyl acetate to remove any unreacted starting materials.[\[5\]](#)
- The purified **1-Decyl-3-methylimidazolium bromide** is dried in a vacuum oven for 24 hours to remove any residual solvent.[\[5\]](#)

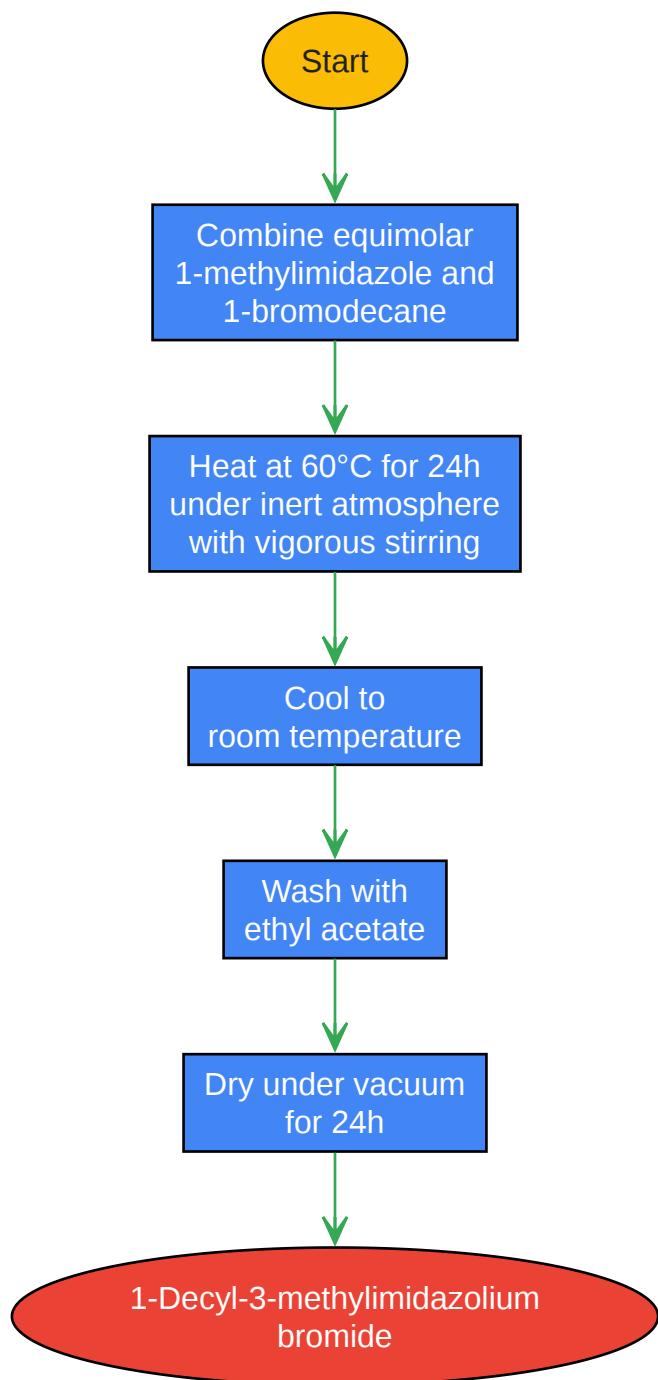

[Click to download full resolution via product page](#)

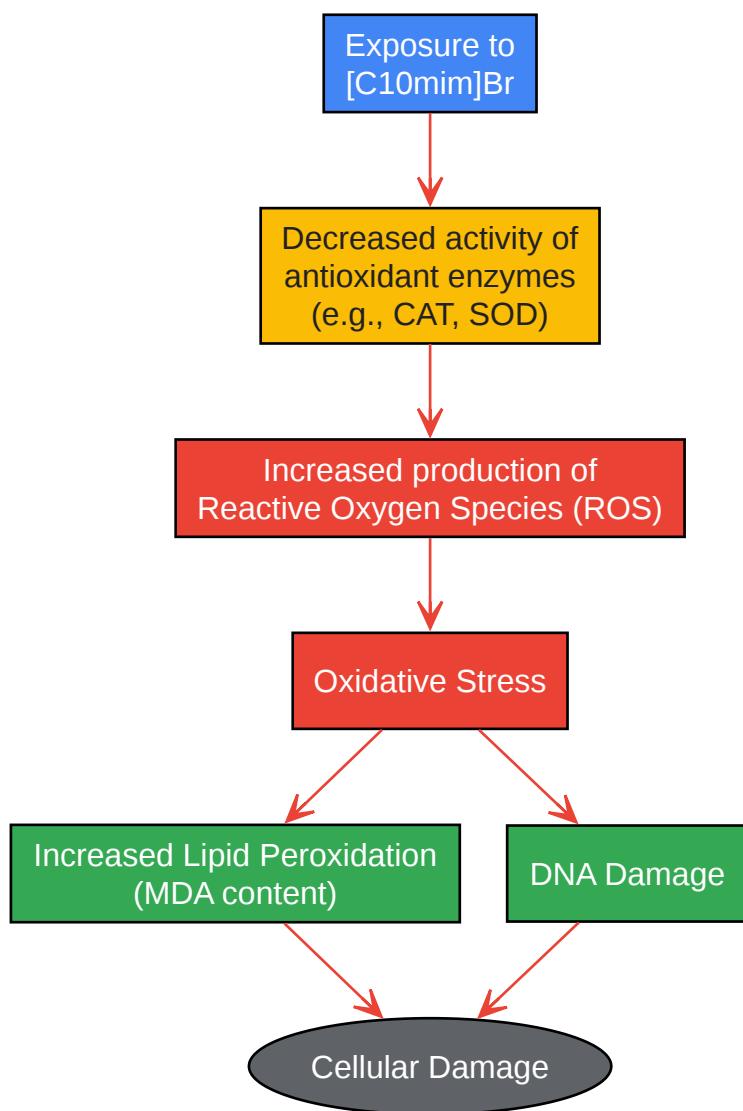
Figure 2. General workflow for the synthesis of **1-Decyl-3-methylimidazolium bromide**.

Characterization

The synthesized ionic liquid is typically characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure and purity of the compound.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule.
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the cation.

Applications in Research and Drug Development


1-Decyl-3-methylimidazolium bromide has demonstrated utility in a variety of applications relevant to scientific research and pharmaceutical development.

- Catalysis: It has been used as a catalyst in various organic reactions, proving to be an efficient and reusable catalyst for the synthesis of compounds like benzimidazoles.^[4]
- Electrochemistry: Its wide electrochemical window and good conductivity make it a suitable electrolyte in applications such as electrosynthesis and electroanalysis.^[4]
- Extraction and Separation: $[\text{C10mim}]^+$ Br can act as a solvent for the extraction of various natural compounds, including alkaloids and flavonoids, with high efficiency.^[4] It has also been utilized as a stationary phase in chromatographic separations.^[4]
- Drug Solubility and Delivery: The solubility of certain drugs, such as the antibiotic isoniazid, has been studied in 1-decyl-3-methylimidazolium-based ionic liquids.^[6] The tunability of the ionic liquid's properties by altering the anion can be leveraged to enhance drug solubility.^[6]
- Antimicrobial and Antitumor Activity: Imidazolium-based ionic liquids, including those with decyl chains, have shown potential as antimicrobial agents.^[5] Their amphiphilic nature allows them to interact with and disrupt cell membranes.^[7] Some studies have also investigated their antitumor activity.^[5]

Biological Activity and Toxicity

While the unique properties of $[\text{C10mim}]^+$ Br make it attractive for various applications, its biological effects and potential toxicity are critical considerations, especially in the context of drug development and environmental impact.

Studies have shown that **1-Decyl-3-methylimidazolium bromide** can exhibit toxicity to aquatic organisms.^[8] For instance, research on zebrafish (*Danio rerio*) has indicated that exposure to [C10mim]Br can induce oxidative stress and cause DNA damage in the liver.^{[8][9]} The proposed mechanism involves a decrease in the activity of antioxidant enzymes, leading to an overproduction of reactive oxygen species (ROS) and subsequent cellular damage.^{[8][9]} The toxicity of 1-alkyl-3-methylimidazolium bromides on green algae has also been observed to increase with the length of the alkyl chain.^[10]

[Click to download full resolution via product page](#)

Figure 3. Proposed pathway of [C10mim]Br-induced toxicity via oxidative stress.

Conclusion

1-Decyl-3-methylimidazolium bromide is a versatile ionic liquid with a growing number of applications in both academic and industrial research. Its unique combination of properties makes it a valuable tool in catalysis, electrochemistry, and as a solvent for extractions and separations. For drug development professionals, its potential to enhance drug solubility and its inherent biological activity are of particular interest. However, the demonstrated toxicity of [C10mim]Br necessitates careful evaluation and consideration of its environmental and biological impact. Future research will likely focus on further elucidating its mechanisms of action, exploring its potential in novel applications, and designing greener and less toxic ionic liquids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Decyl-3-methylimidazolium bromide, >98% | IoLiTec [iolitec.de]
- 2. 1-Decyl-3-methylimidazolium Bromide | C14H27BrN2 | CID 22078297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbino.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications | MDPI [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Decyl-3-methylimidazolium bromide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061554#1-decyl-3-methylimidazolium-bromide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com